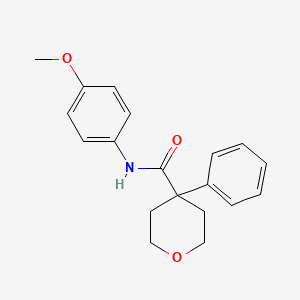![molecular formula C14H21N7O2 B5866735 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone works by inhibiting the degradation of cyclic GMP by this compound. Cyclic GMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting this compound, this compound increases the levels of cyclic GMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of PAH, ED, and BPH. It has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone in lab experiments is its high potency and specificity for this compound inhibition. This allows for precise and reproducible results in experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in experiments.
Future Directions
There are several future directions for the study of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone. One direction is to further investigate its potential therapeutic applications in various diseases, such as PAH, ED, BPH, and cardiovascular diseases. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone involves a multi-step process. The first step involves the reaction of 2-propyl-3(2H)-pyridazinone with chloroacetic acid to form an intermediate. The intermediate is then reacted with ethylenediamine to form a diamide compound. The diamide is then reacted with cyanuric chloride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been studied for its potential use in the treatment of erectile dysfunction (ED) and benign prostatic hyperplasia (BPH). Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and ischemic heart disease.
properties
IUPAC Name |
6-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-4-9-21-11(22)8-7-10(20-21)23-14-18-12(15-5-2)17-13(19-14)16-6-3/h7-8H,4-6,9H2,1-3H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDCUHVKVZWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)NCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
